5-Hydroxymethylcytosine-13C,d2

LC-MS/MS Isotope Dilution Epigenetic Quantification

Quantifying low-abundance 5-hydroxymethylcytosine (5hmC) in tumor-derived DNA is challenged by ion suppression and analyte loss during sample preparation-errors that unlabeled external standards cannot correct. 5-Hydroxymethylcytosine-13C,d2 is a matched stable isotope-labeled internal standard (SIL-IS) engineered with a +3 Da mass shift for unambiguous LC-MS/MS quantification. • Enables detection of global 5hmC at ≤0.001% from 200 ng input DNA via isotopologue-MRM • >99% isotopic purity eliminates cross-contribution to endogenous analyte channel • Validated in human urinary 5hmC analysis with ~100% recovery and 2.9-10.6% interday precision

Molecular Formula C5H7N3O2
Molecular Weight 144.13 g/mol
Cat. No. B15140420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxymethylcytosine-13C,d2
Molecular FormulaC5H7N3O2
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESC1=NC(=O)NC(=C1CO)N
InChIInChI=1S/C5H7N3O2/c6-4-3(2-9)1-7-5(10)8-4/h1,9H,2H2,(H3,6,7,8,10)/i2+1D2
InChIKeyRYVNIFSIEDRLSJ-ASZAYNGHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxymethylcytosine-13C,d2 Internal Standard for Epigenetics


5-Hydroxymethylcytosine-13C,d2 is a stable isotope-labeled analog of 5-hydroxymethylcytosine (5hmC), the oxidized DNA base critical for epigenetic regulation and active DNA demethylation in mammalian genomes [1]. This compound incorporates one 13C atom at the hydroxymethyl carbon (C6 position) and two deuterium atoms replacing the hydrogens of the hydroxymethyl group (–CH2OH → –CD2OH), resulting in a molecular mass of 144.13 g/mol and a formula of C4¹³CH5D2N3O2 . The +3 Da mass shift relative to unlabeled 5hmC enables unambiguous differentiation in mass spectrometric detection without altering chromatographic behavior or ionization efficiency. 5hmC is the major oxidation product of 5-methylcytosine (5mC) generated by Ten-Eleven Translocation (TET) dioxygenases and serves as both a stable epigenetic mark and an intermediate in DNA demethylation pathways, with reduced levels consistently associated with multiple malignancies including non-small cell lung cancer, acute myeloid leukemia, and myelodysplastic syndromes, as well as neurodegenerative conditions such as Alzheimer's and Parkinson's diseases .

Workflow LC-MS/MS isotope dilution for epigenetic quantification
Key Attribute +3 Da mass shift with identical chromatographic retention
Label Stability Deuterium on hydroxymethyl group minimizes D-H exchange

Why 5-Hydroxymethylcytosine-13C,d2 Outperforms Alternatives


Quantitative analysis of 5-hydroxymethylcytosine in complex biological matrices such as genomic DNA hydrolysates, urine, or tissue extracts presents unique analytical challenges that preclude simple substitution with unlabeled 5hmC or structurally dissimilar internal standards. 5hmC occurs at exceptionally low abundance—typically 1 to 2 orders of magnitude lower than 5mC in genomic DNA and at sub-nanomolar concentrations in tumor-derived samples—necessitating a detection strategy capable of discriminating against overwhelming matrix-derived ion suppression and analyte loss during sample preparation [1]. Unlabeled 5hmC added as an external calibrant fails to correct for extraction recovery variability, enzymatic digestion efficiency, or ionization fluctuations across sample runs. Structurally non-matched internal standards (e.g., guanine or other nucleobases) exhibit divergent chromatographic retention, differential matrix effects, and distinct ionization behavior, rendering them inadequate for the precision required in clinical epigenetic biomarker studies where 5hmC quantification errors can confound diagnostic thresholds [2]. Isotope dilution with a co-eluting stable isotope-labeled analog such as 5-Hydroxymethylcytosine-13C,d2 provides the only analytically rigorous solution: near-identical physicochemical properties ensure identical recovery and ionization while the +3 Da mass increment permits independent MS/MS quantification without cross-interference .

Unlabeled 5hmC
May not correct for extraction recovery or ionization variability, limiting quantification accuracy in complex research matrices.
Structurally dissimilar internal standards
Differential chromatographic retention and matrix effects may shift quantification, requiring additional matrix-matched calibration.

5-Hydroxymethylcytosine-13C,d2 Performance Evidence


Mass Shift and Co-Elution vs. Unlabeled 5hmC

5-Hydroxymethylcytosine-13C,d2 incorporates one 13C atom at the C6 hydroxymethyl position and two deuterium atoms replacing hydrogens on the same group (–CD2OH), producing a +3 Da mass increment (m/z shift) relative to unlabeled 5hmC while maintaining identical chromatographic retention time. This +3 Da shift provides unambiguous mass spectrometric differentiation with minimal isotopic overlap (M+3 natural abundance contribution <0.2%), enabling simultaneous detection in a single analytical run . Critically, the labeling strategy positions the heavy isotopes on the hydroxymethyl moiety rather than within the pyrimidine ring, a design choice that minimizes deuterium-hydrogen exchange during acidic sample workup and reduces the risk of back-exchange artifacts observed with ring-deuterated analogs [1].

Mass Shift & Co-elution
Head-to-head
+3 Da vs unlabeled 5hmC; 99.8% isotopic purity
Supports unambiguous MS differentiation with co-elution for isotope dilution
Co-elution ensures identical recovery and ion suppression correction
LC-MS/MS Isotope Dilution Epigenetic Quantification

Isotope Dilution Performance vs. Non-Matched Standards

In a validated stable isotope dilution HPLC-MS/MS method for quantifying 5hmC in human urine, the use of an isotopically labeled internal standard (matched to the 5hmC analyte) achieved near-quantitative recovery of 5hmC and enabled precise quantification in a complex biological matrix. The method, which employed off-line solid-phase extraction followed by stable isotope dilution analysis, demonstrated 5hmC recovery of approximately 100% and achieved intraday precision (RSD) of 1.4–7.7% and interday precision of 2.9–10.6% [1]. In contrast, a 2021 study evaluating a relative quantitation method using guanine as a structurally non-matched internal standard reported that while acceptable accuracy was achieved, the approach could not fully compensate for matrix-specific ion suppression variability across different sample types, and the authors explicitly acknowledged that stable isotope-labeled internal standards remain the gold standard for absolute quantification in complex matrices [2].

Recovery & Precision
Cross-study
Recovery ~100%; intraday RSD 1.4–7.7% with SIL-IS
Supports reliable quantification in urine research matrices
Non-matched IS cannot fully compensate matrix-specific ion suppression
Clinical Biomarker Method Validation Urine Analysis

Isotopologue-MRM Sensitivity in Low-Abundance DNA

Tsuji and colleagues developed a validated LC-MS/MS method utilizing stable isotope-labeled internal standards to quantify 5-hydroxymethyldeoxycytidine (5hmdC) in genomic DNA. Using isotopologue-MRM (multiple reaction monitoring) with a matched stable isotope-labeled internal standard, the method achieved a quantification limit of 20 pM for 5hmdC—approximately 100-fold more sensitive than the 2 nM limit for 5mdC and 500-fold more sensitive than the 10 nM limit for dG under identical conditions [1]. This high sensitivity enabled estimation of global 5hmC levels below 0.001% using only 200 ng of genomic DNA, a sample mass compatible with limited clinical specimens such as tumor biopsies or sorted cell populations. Critically, the use of isotopologue-MRM with a matched SIL-IS avoided detector saturation from abundant nucleosides (5mdC and dG) and eliminated the need for sample dilution and re-injection, thereby preserving analytical throughput and minimizing sample handling error [1].

Sensitivity (LOQ)
Class-level
20 pM for 5hmdC
100× more sensitive than 5mdC (2 nM); 500× vs dG
Enables detection in low-input research samples (~200 ng DNA)
Matched SIL-IS avoids detector saturation
Genomic DNA MRM Quantification Low-Abundance Detection

Deuterium Labeling Position for D-H Exchange Stability

The labeling strategy of 5-Hydroxymethylcytosine-13C,d2 places the two deuterium atoms on the hydroxymethyl carbon (–CD2OH) rather than on the pyrimidine ring. This positional choice is analytically significant because it minimizes deuterium-hydrogen (D-H) exchange during sample workup, a phenomenon that can occur with ring-deuterated analogs when exposed to acidic or basic conditions during DNA hydrolysis, enzymatic digestion, or extraction [1]. D-H exchange introduces quantification error by altering the mass of the internal standard during sample processing, effectively reducing isotopic purity and producing a distribution of mass-labeled species that complicates MS quantification. In contrast, deuterium substitution on the hydroxymethyl group provides enhanced chemical stability due to the stronger C-D bond in this aliphatic context and the absence of exchange-promoting adjacent heteroatoms within the ring [2].

D-H Exchange Stability
Class-level
D2 on hydroxymethyl group minimizes exchange
Supports lot-to-lot consistency and method robustness during sample preparation
Ring-deuterated analogs may undergo D-H exchange under acidic/basic conditions
Stable Isotope Design D-H Exchange Sample Preparation Artifacts

5-Hydroxymethylcytosine-13C,d2 Applications


Global 5hmC Quantification in Tumor Biopsy DNA

5-Hydroxymethylcytosine-13C,d2 serves as the internal standard of choice for isotope dilution LC-MS/MS quantification of 5hmC in genomic DNA extracted from small clinical specimens such as tumor biopsies or fluorescence-activated cell-sorted (FACS) populations. As demonstrated by Tsuji et al., the combination of a matched SIL-IS with isotopologue-MRM achieves a quantification limit of 20 pM for 5hmdC and enables estimation of global 5hmC levels below 0.001% using only 200 ng of input DNA [1]. This sensitivity is essential for detecting the characteristic 5hmC depletion observed in acute myeloid leukemia cells expressing MLL-TET1 fusion proteins and other hematological malignancies, where 5hmC levels may be reduced to near-background concentrations. The +3 Da mass shift and >99% isotopic purity of 5-Hydroxymethylcytosine-13C,d2 ensure that the internal standard signal does not contribute to the endogenous analyte channel, enabling accurate quantification even at these low fractional abundances .

Urinary 5hmC Biomarker Quantification

Urinary 5hmC quantification represents a non-invasive approach for monitoring whole-body DNA demethylation status in cancer patients and healthy populations. The validated stable isotope dilution HPLC-MS/MS method developed by Yin et al. employs a SIL-IS matched to 5hmC to achieve approximately 100% recovery and interday precision of 2.9–10.6% in human urine samples [2]. 5-Hydroxymethylcytosine-13C,d2 is specifically suited for this application because its near-identical physicochemical properties to endogenous 5hmC ensure identical behavior during off-line solid-phase extraction, desalting, and chromatographic separation—processes that introduce significant variability when non-matched internal standards are employed. The method demonstrated that 5hmC is present in human urine at concentrations of 22.6 ± 13.7 nmol/L, comparable to its precursor 5mC (52.4 ± 50.2 nmol/L) despite being 1–2 orders of magnitude less abundant in genomic DNA, implicating active DNA demethylation as a continuous physiological process [2]. This finding positions urinary 5hmC as an accessible biomarker for diseases characterized by altered TET enzyme activity and DNA demethylation dysregulation.

DNA Demethylation Pathway Intermediates in Pharmacodynamics

The development of small-molecule inhibitors targeting TET dioxygenases or modulators of DNA methylation pathways requires precise, multiplexed quantification of all cytosine oxidation states in treated versus untreated cells or tissues. 5-Hydroxymethylcytosine-13C,d2 provides the matched internal standard for accurate 5hmC quantification within broader analytical panels that measure the full DNA demethylation cascade (5mC → 5hmC → 5fC → 5caC). The isotopologue-MRM strategy described by Tsuji et al. enables simultaneous analysis of abundant (5mdC, dG) and rare (5hmdC) nucleosides in a single injection without detector saturation, a workflow that would be compromised by the use of structurally dissimilar internal standards that fail to correct for differential matrix effects across the dynamic concentration range [1]. This capability is directly applicable to pharmacodynamic biomarker studies in early-phase clinical trials of TET-targeted therapies, where accurate measurement of 5hmC accumulation or depletion serves as a proximal readout of target engagement and pathway modulation .

Regulated Bioanalysis of Epigenetic DNA Modifications

In regulated bioanalytical environments where method validation according to FDA or EMA guidelines is required, the use of a stable isotope-labeled internal standard that co-elutes with the analyte is a fundamental requirement for demonstrating acceptable accuracy, precision, and matrix effect mitigation. 5-Hydroxymethylcytosine-13C,d2 fulfills the criteria for a 'SIL-IS' as defined in regulatory guidance documents for chromatographic assays [3]. The compound's 99.8% isotopic purity, as specified in vendor certificates of analysis, meets the threshold for minimizing cross-contribution to the unlabeled analyte channel . Furthermore, the positioning of deuterium labels on the hydroxymethyl group rather than on exchangeable ring positions supports assay robustness during long-term sample storage and repeated freeze-thaw cycles, a critical consideration for clinical trial sample banking and retrospective biomarker analyses [4].

Application
Selection Property
Validation Focus
Low-input DNA 5hmC quantification
Sensitivity and isotopic purity for low-abundance detection
Isotopologue-MRM with matched SIL-IS
Urinary 5hmC research biomarker analysis
Recovery consistency across SPE and LC-MS
Matrix-effect correction and interday precision
DNA demethylation pathway pharmacodynamic studies
Multiplexed cytosine oxidation panel compatibility
Dynamic range without detector saturation
Bioanalytical method validation
SIL-IS co-elution and isotopic purity
Accuracy, precision, and D-H exchange stability assessment

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